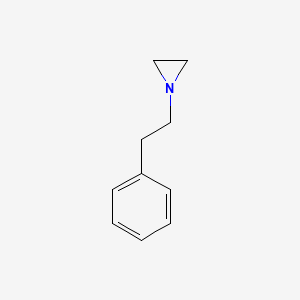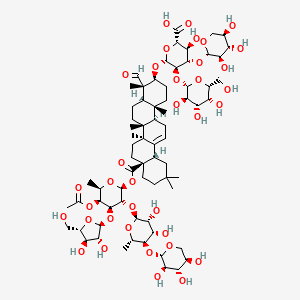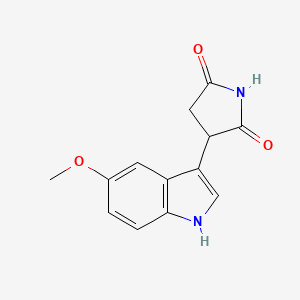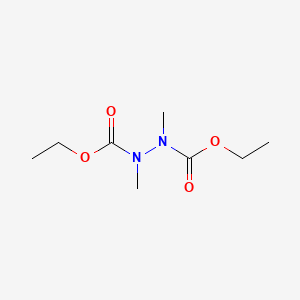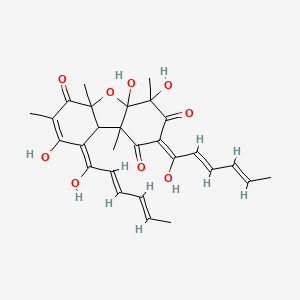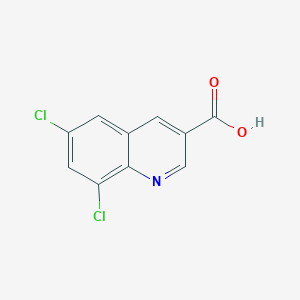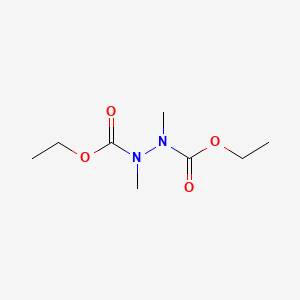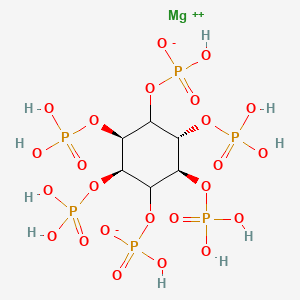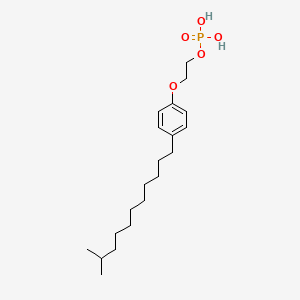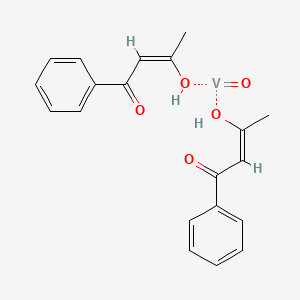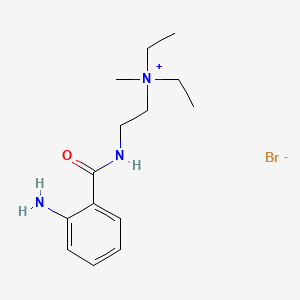![molecular formula C18H18O2 B13737103 (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol CAS No. 145627-69-6](/img/structure/B13737103.png)
(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol is a complex organic compound belonging to the class of cyclopenta[a]phenanthrenes. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a phenanthrene moiety, with hydroxyl groups at the 3 and 4 positions. The compound’s stereochemistry is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert double bonds to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.
科学的研究の応用
(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with the target molecules. This can lead to changes in the activity of the target, resulting in various biological effects. The compound may also participate in signaling pathways, modulating cellular responses and influencing physiological processes.
類似化合物との比較
Similar Compounds
Phenanthrene-3,4-diol: A related compound with a similar structure but lacking the cyclopentane ring.
3,4-Dihydroxyphenanthrene: Another similar compound with hydroxyl groups at the 3 and 4 positions but different stereochemistry.
Uniqueness
(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol is unique due to its specific stereochemistry and the presence of the cyclopentane ring fused to the phenanthrene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
145627-69-6 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C18H18O2/c1-10-9-11-3-2-4-12(11)13-5-6-15-14(17(10)13)7-8-16(19)18(15)20/h5-9,16,18-20H,2-4H2,1H3/t16-,18-/m1/s1 |
InChIキー |
HHXHJJOIZGRSCE-SJLPKXTDSA-N |
異性体SMILES |
CC1=CC2=C(CCC2)C3=C1C4=C(C=C3)[C@H]([C@@H](C=C4)O)O |
正規SMILES |
CC1=CC2=C(CCC2)C3=C1C4=C(C=C3)C(C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


